molecular formula C16H11N5O5S B7741418 2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol

2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B7741418
M. Wt: 385.4 g/mol
InChI Key: PJOKPAISYZXDCS-IUXPMGMMSA-N
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Description

2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound featuring a nitrophenyl group, a thiazole ring, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Nitration: The nitrophenyl group is introduced via nitration, where phenol is treated with nitric acid to yield nitrophenol.

    Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is formed by reacting the thiazole derivative with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Amino Derivatives: Formed from the reduction of nitro groups.

    Alkylated or Acylated Phenols: Resulting from substitution reactions at the phenolic hydroxyl group.

Scientific Research Applications

2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol involves its interaction with biological molecules:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can interfere with metabolic pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: A simpler nitrophenol derivative with similar chemical properties.

    2-chloro-4-nitrophenol: Another nitrophenol derivative with a chlorine substituent.

    Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities.

Uniqueness

2-nitro-4-[(Z)-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is unique due to its combination of a nitrophenyl group, thiazole ring, and hydrazinylidene linkage, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-4-[(Z)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O5S/c22-15-6-1-10(7-14(15)21(25)26)8-17-19-16-18-13(9-27-16)11-2-4-12(5-3-11)20(23)24/h1-9,22H,(H,18,19)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOKPAISYZXDCS-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)N/N=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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